![molecular formula C22H25N3O4 B11117689 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide](/img/structure/B11117689.png)
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-(3-methylbutyl)acetamide with a 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy group attached.
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide: It has been investigated for its potential therapeutic activity against triple-negative breast cancer (TNBC) . TNBC is an aggressive subtype of breast cancer that lacks expression of HER2, progesterone receptors, and estrogen receptors.
Preparation Methods
Synthesis Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with the synthesis of the 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy moiety, followed by its coupling with N-(3-methylbutyl)acetamide. Detailed reaction conditions and intermediates would be needed for a comprehensive understanding.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on optimizing synthetic routes for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich aromatic rings.
Substitution: The phenyl and oxadiazole groups are susceptible to substitution reactions.
Reduction: Reduction of the oxadiazole ring is also possible.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under appropriate conditions.
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigating its potential as an EGFR/VEGFR-2 inhibitor for TNBC treatment .
Materials Science: Exploring its use in designing novel materials due to its unique structure.
Cancer Therapy: Targeting EGFR and VEGFR-2 pathways in TNBC.
Pharmacology: Assessing its pharmacokinetics and toxicity profiles.
Pharmaceuticals: Potential drug candidate.
Biotechnology: Research and development of targeted therapies.
Mechanism of Action
The compound likely inhibits EGFR and VEGFR-2 kinases, disrupting cell signaling pathways crucial for cancer cell survival and angiogenesis. Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
. The uniqueness lies in its specific combination of functional groups.
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(2)12-13-23-20(26)14-28-19-10-6-17(7-11-19)22-24-21(25-29-22)16-4-8-18(27-3)9-5-16/h4-11,15H,12-14H2,1-3H3,(H,23,26) |
InChI Key |
KSFQNQSIDQLKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


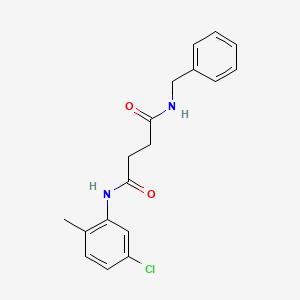
![N-(cyclohexylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11117626.png)
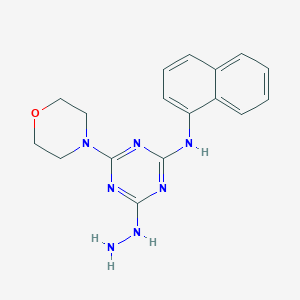
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11117638.png)

![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11117657.png)
![N-({N'-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11117664.png)
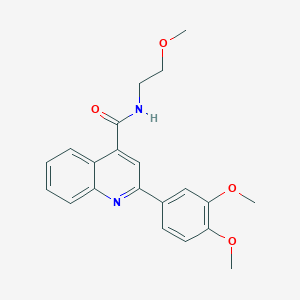
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone](/img/structure/B11117687.png)
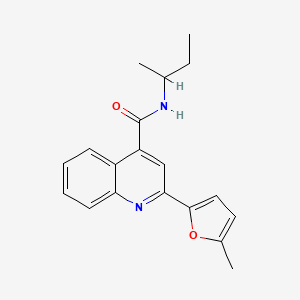
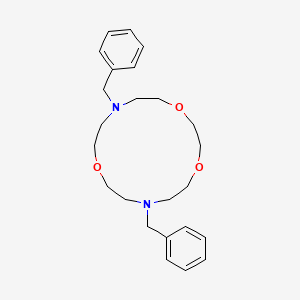
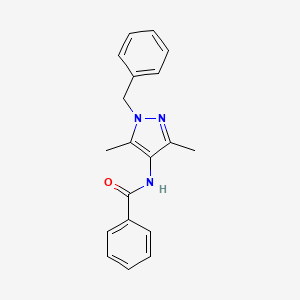
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11117706.png)

